5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound, with the Chemical Abstracts Service number 848853-75-8, is classified under the category of biphenyl derivatives, which are known for their diverse chemical properties and biological activities.
The compound can be synthesized from various precursors, often involving biphenyl derivatives as starting materials. The synthesis typically involves reactions that introduce functional groups such as aldehydes and hydroxyls into the biphenyl framework.
This compound falls under the classification of organic compounds, specifically as a substituted biphenyl. Its structure includes a tert-butyl group and an ethenyl group, along with a hydroxyl group and an aldehyde functional group, making it an interesting candidate for further chemical studies.
The synthesis of 5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde can be achieved through several methods, but one common approach involves the following steps:
A detailed reaction scheme might involve:
The molecular structure of 5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde features:
The molecular formula is with a molecular weight of approximately 270.33 g/mol. The compound's structural representation can be depicted using SMILES notation: CC(C)(C)c1cc(c(c1)C=CC(=O)O)c2cc(c(c2)O)C(C)(C)C
.
5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde can participate in various chemical reactions:
Reactions may require specific conditions such as temperature control and inert atmospheres to prevent oxidation or degradation of sensitive functional groups.
The mechanism of action for 5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde in biological systems or synthetic pathways typically involves:
Kinetic studies on similar compounds suggest that reaction rates can vary significantly based on substituent effects on the biphenyl structure.
5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde has potential applications in:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2